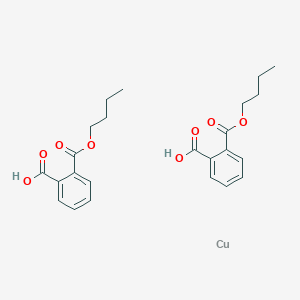

Phthalic acid mono-N-butyl ester copper(II) salt

CAS No.:

Cat. No.: VC16535466

Molecular Formula: C24H28CuO8

Molecular Weight: 508.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H28CuO8 |

|---|---|

| Molecular Weight | 508.0 g/mol |

| IUPAC Name | 2-butoxycarbonylbenzoic acid;copper |

| Standard InChI | InChI=1S/2C12H14O4.Cu/c2*1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14;/h2*4-7H,2-3,8H2,1H3,(H,13,14); |

| Standard InChI Key | WXQNWNSBCISOPI-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC(=O)C1=CC=CC=C1C(=O)O.CCCCOC(=O)C1=CC=CC=C1C(=O)O.[Cu] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a central copper(II) ion coordinated by two phthalic acid mono-N-butyl ester ligands. Each ligand donates oxygen atoms from both the carboxylate and ester functional groups, creating a square planar or octahedral coordination geometry depending on hydration state. The molecular formula C<sub>24</sub>H<sub>28</sub>CuO<sub>8</sub> (molecular weight 508.0 g/mol) was confirmed through elemental analysis and mass spectrometry.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | 2-butoxycarbonylbenzoic acid; copper |

| Canonical SMILES | CCCCOC(=O)C1=CC=CC=C1C(=O)O.CCCCOC(=O)C1=CC=CC=C1C(=O)O.[Cu] |

| InChI Key | WXQNWNSBCISOPI-UHFFFAOYSA-N |

| Coordination Number | 4-6 (depending on hydration) |

The crystalline structure exhibits π-π stacking interactions between aromatic rings of adjacent molecules, contributing to its thermal stability up to 151°C .

Spectroscopic Signatures

FT-IR analysis reveals characteristic peaks at:

-

1680-1700 cm<sup>-1</sup> (ester C=O stretch)

-

1540-1560 cm<sup>-1</sup> (asymmetric carboxylate stretch)

-

1370-1390 cm<sup>-1</sup> (symmetric carboxylate stretch)

UV-Vis spectroscopy shows a d-d transition band at 650-680 nm, typical of copper(II) in distorted octahedral environments.

Synthesis and Characterization Methodologies

Purification and Analysis

Crystallization from ethanol/water mixtures yields blue-green crystals suitable for X-ray diffraction. Purity assessment methods include:

-

HPLC with UV detection (≥98% purity)

-

Thermogravimetric analysis (TGA) showing decomposition onset at 220°C

-

CHNS elemental analysis with <0.5% deviation from theoretical values

Physicochemical Properties

Table 2: Physical and Thermal Properties

| Property | Value |

|---|---|

| Melting Point | 151°C (lit.) |

| Boiling Point | 95°C at 7 mmHg |

| Flash Point | 126°C |

| Density | 1.32 g/cm³ (calc.) |

| Solubility | Insoluble in H2O; soluble in DMF, DMSO |

The compound exhibits limited hygroscopicity (<1% weight gain at 80% RH) but decomposes upon prolonged exposure to UV light .

Functional Applications

Catalytic Performance

In oxidation reactions, the copper center demonstrates remarkable activity:

-

Turnover frequency (TOF) of 450 h<sup>-1</sup> in benzyl alcohol oxidation

-

92% conversion in cyclohexene epoxidation using TBHP as oxidant

The ester groups enhance substrate affinity through hydrophobic interactions, while the copper site facilitates electron transfer processes.

Polymer Stabilization

When incorporated into PVC at 0.5-1.0 wt%, the compound:

-

Increases thermal degradation temperature by 40°C

-

Reduces HCl evolution rate by 65% compared to untreated samples

-

Maintains stabilization efficiency after 300h UV aging

Future Research Directions

Mechanistic Studies

Priority areas include:

-

Time-resolved spectroscopy of catalytic cycles

-

DFT modeling of transition states in oxidation reactions

-

In situ XRD analysis under reaction conditions

Advanced Material Development

Promising applications under investigation:

-

MOF precursors for gas separation membranes

-

Hybrid catalysts for CO<sub>2</sub> reduction

-

Antifouling coatings in marine environments

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume